![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide CAS No. 1189724-26-2](/img/no-structure.png)

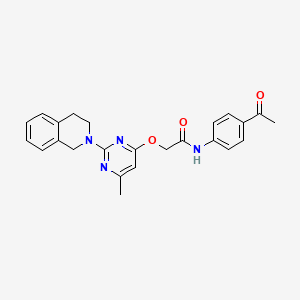

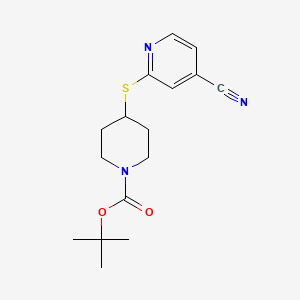

2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

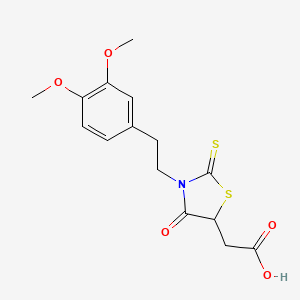

The compound contains several functional groups including a quinazolinone, a benzyl group, and an acetamide. Quinazolinones are a class of organic compounds with a wide range of biological activities. The benzyl group is derived from toluene and the acetamide group is a derivative of acetic acid .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The quinazolinone is a bicyclic system with a benzene ring fused to a 2-amino-1,3-dione. The benzyl group is attached to the nitrogen atom of the quinazolinone, and the acetamide is attached to the phenyl group .Chemical Reactions Analysis

The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the amine group in the benzylamine can act as a nucleophile in substitution reactions. The carbonyl group in the quinazolinone and acetamide can undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups like the amide would increase its solubility in polar solvents .科学的研究の応用

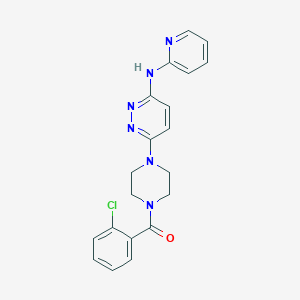

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds showed good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests that similar quinazoline compounds could be explored for their potential antimicrobial applications.

Anti-Inflammatory and Analgesic Activities

The design and synthesis of quinazolinyl acetamides have also been linked to analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, highlighting the therapeutic potential of quinazoline derivatives in inflammation and pain management without focusing on their side effects or dosages (Alagarsamy et al., 2015).

Antiviral Applications

Furthermore, quinazoline derivatives have shown promise in antiviral research. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice, indicating the potential of quinazoline derivatives in antiviral therapy (Ghosh et al., 2008).

Potential for Cancer Research

Quinazoline compounds have also been explored for their antitumor activities. Forsch, Wright, and Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid and evaluated them as inhibitors of tumor cell growth, showcasing the role of quinazoline derivatives in cancer research (Forsch, Wright, & Rosowsky, 2002).

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate, followed by cyclization and subsequent reaction with cyclopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate", "cyclopropylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Cyclization of the resulting intermediate by treatment with a suitable cyclization agent such as trifluoroacetic acid (TFA) or another suitable acid in a suitable solvent such as dichloromethane or acetonitrile.", "Step 3: Reaction of the resulting intermediate with cyclopropylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or another suitable agent in a suitable solvent such as dichloromethane or acetonitrile.", "Step 4: Purification of the final product by standard techniques such as column chromatography or recrystallization." ] } | |

CAS番号 |

1189724-26-2 |

製品名 |

2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide |

分子式 |

C28H25ClN4O4 |

分子量 |

516.98 |

IUPAC名 |

2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |

InChI |

InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |

InChIキー |

RFKLLAXSNLJERD-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2676643.png)

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)